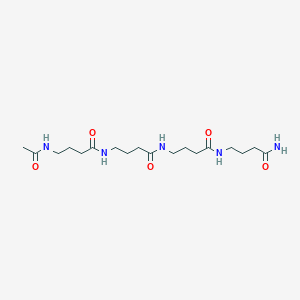
lithium;buta-1,3-diynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;buta-1,3-diynylbenzene is a compound that combines lithium with a buta-1,3-diynylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;buta-1,3-diynylbenzene typically involves the coupling of lithium with buta-1,3-diynylbenzene. One common method is the cross-coupling reaction of terminal alkynes with 1-bromoalkynes in the presence of copper (I) iodide and tris(o-tolyl)phosphine . This reaction can be carried out under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of recyclable catalysts and eco-friendly solvents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;buta-1,3-diynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium (II) acetate, copper (I) iodide, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield unsymmetrical buta-1,3-diynes, while oxidation reactions can produce various oxidized derivatives .
Scientific Research Applications
Lithium;buta-1,3-diynylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;buta-1,3-diynylbenzene involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, including dopamine and glutamate pathways, and promote GABA-mediated neurotransmission . Additionally, this compound can influence intracellular signaling pathways, such as protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3), leading to various cellular effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, offering stability through electron delocalization.
1,3-Diyne: A compound with two triple bonds, used as an intermediate in organic synthesis.
Uniqueness
Lithium;buta-1,3-diynylbenzene is unique due to its combination of lithium and buta-1,3-diynylbenzene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
91735-10-3 |
|---|---|
Molecular Formula |
C10H5Li |
Molecular Weight |
132.1 g/mol |
IUPAC Name |
lithium;buta-1,3-diynylbenzene |
InChI |
InChI=1S/C10H5.Li/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H;/q-1;+1 |
InChI Key |
ZHFSKWBJIPBBPO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


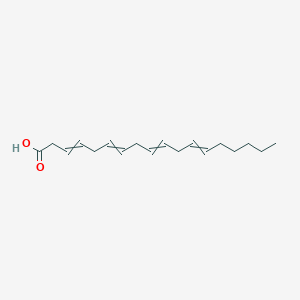
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
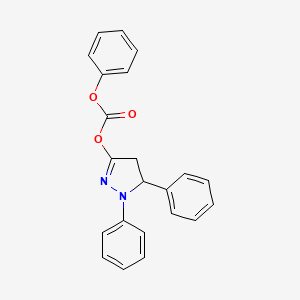
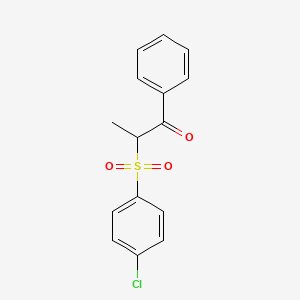
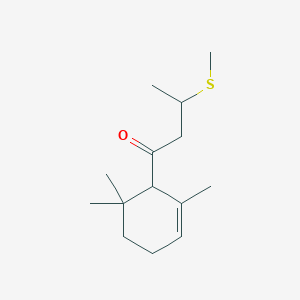




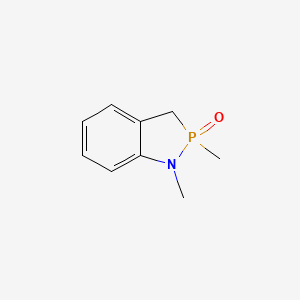
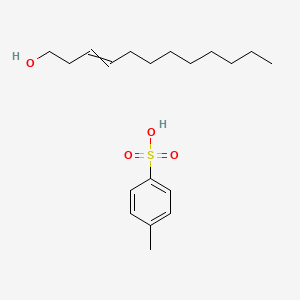
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
